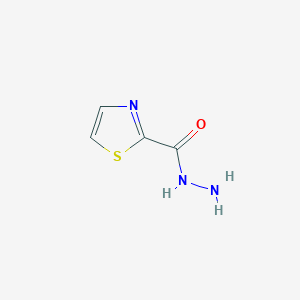

Thiazole-2-carbohydrazide

Overview

Description

AZD6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Mechanism of Action

Target of Action

Thiazole-2-carbohydrazide is a derivative of the thiazole class of compounds, which have been found to interact with various protein kinases . These kinases play a crucial role in cellular proliferation and motility, and their deregulation can lead to cancer development and metastasis . Therefore, this compound’s primary targets are likely these protein kinases.

Mode of Action

It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

This compound, like other thiazole derivatives, may affect various biochemical pathways. For instance, it may activate or inhibit certain enzymes or receptors in biological systems . The compound’s interaction with DNA and topoisomerase II suggests it may affect the DNA replication and repair pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, its interaction with topoisomerase II can cause DNA double-strand breaks, leading to cell cycle arrest and cell death . This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be affected by the presence of different solvents . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thiazole-2-carbohydrazide, as a thiazole derivative, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be similar to those of other thiazole derivatives, which have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of AZD6703 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of quinazolinone derivatives .

Chemical Reactions Analysis

AZD6703 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly at the quinazolinone core, to introduce different substituents and modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: Used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase 14.

Biology: Investigated for its effects on cellular signaling pathways and its ability to modulate inflammatory responses.

Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis and osteoarthritis.

Industry: Utilized in preclinical research to understand the pharmacokinetics and pharmacodynamics of p38 mitogen-activated protein kinase inhibitors

Comparison with Similar Compounds

AZD6703 is unique in its high selectivity and potency as an inhibitor of p38 mitogen-activated protein kinase 14. Similar compounds include:

SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different selectivity and potency profiles.

VX-702: A p38 mitogen-activated protein kinase inhibitor with distinct pharmacokinetic properties.

BIRB 796: A potent inhibitor of p38 mitogen-activated protein kinase with a different mechanism of action compared to AZD6703

AZD6703 stands out due to its reversible inhibition and high selectivity for the alpha and beta forms of p38, making it a valuable tool for studying the role of this kinase in inflammatory diseases.

Biological Activity

Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:

- Antimicrobial (antibacterial, antifungal)

- Anticancer

- Anti-inflammatory

- Analgesic

- Antioxidant

The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| 4 | S. aureus ATCC 6538P | 7.81 | 15 |

| 4 | E. coli ATCC 25922 | 3.91 | 7 |

These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .

Anticancer Activity

Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| 9 | HepG-2 | 1.61 | 5 |

| 10 | HepG-2 | 1.98 | 5 |

The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Findings on Anti-inflammatory Activity

The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate to good activity against fungal strains |

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Inhibition of COX enzymes |

| Analgesic | Pain relief comparable to standard analgesics |

Properties

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: this compound derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can this compound derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]this compound derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.